molecular formula C10H11IN2O B3260764 2-Butoxy-5-iodo-nicotinonitrile CAS No. 334490-72-1

2-Butoxy-5-iodo-nicotinonitrile

Cat. No.: B3260764
CAS No.: 334490-72-1
M. Wt: 302.11 g/mol
InChI Key: XDPNTAPLDFIMIQ-UHFFFAOYSA-N
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Description

2-Butoxy-5-iodo-nicotinonitrile is a nicotinonitrile derivative featuring a butoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring, with a nitrile group at the 3-position. Its molecular formula is C₁₀H₁₁IN₂O, yielding a molecular weight of 306.11 g/mol. The compound’s structure combines electron-withdrawing (nitrile, iodine) and electron-donating (butoxy) groups, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-butoxy-5-iodopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c1-2-3-4-14-10-8(6-12)5-9(11)7-13-10/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPNTAPLDFIMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283819
Record name 2-Butoxy-5-iodo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334490-72-1
Record name 2-Butoxy-5-iodo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334490-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxy-5-iodo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for 2-Butoxy-5-iodo-nicotinonitrile are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-iodo-nicotinonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

2-Butoxy-5-iodo-nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butoxy-5-iodo-nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : The 5-iodo substituent distinguishes it from methyl or methoxy analogs, enabling unique reactivity in halogen-bonding or coupling reactions .

Physicochemical Properties and Solubility Profiles

While direct solubility data for this compound is unavailable, inferences can be drawn from analogs:

  • 2-Methoxy-5-methylnicotinonitrile: Lower molecular weight (177.16 g/mol) suggests higher aqueous solubility than the target compound .
  • 4-Iodo-5-methoxynicotinonitrile: The iodine atom may reduce water solubility due to increased hydrophobicity, similar to the target compound .
  • Lipophilicity: The butoxy chain (logP ~3.5 estimated) likely renders the target compound more lipid-soluble than methoxy (logP ~1.2) or amino (logP ~0.5) derivatives.

Research Findings and Development Prospects

  • Pharmaceutical Applications: The iodine atom in this compound makes it a candidate for radio-labeling in drug discovery, a pathway explored for 4-Iodo-5-methoxynicotinonitrile .
  • Materials Science : The nitrile group’s electron-withdrawing properties could aid in designing conductive polymers, leveraging insights from methoxy-substituted analogs .
  • Toxicity Studies: Amino-substituted nicotinonitriles (e.g., 2-Amino-6-methylnicotinonitrile) exhibit higher acute toxicity than alkoxy variants, suggesting the target compound’s safety profile may be more favorable .

Conclusion this compound occupies a unique niche among nicotinonitrile derivatives due to its balanced lipophilicity and reactivity. Its structural features position it as a promising candidate for tailored synthetic applications, though handling protocols must account for iodine-related hazards. Further research into its pharmacokinetic and environmental impacts is warranted.

Biological Activity

Overview

2-Butoxy-5-iodo-nicotinonitrile (C₁₀H₁₁IN₂O) is an organic compound notable for its unique structural features, including a butoxy group and an iodine atom attached to a nicotinonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biology.

  • Molecular Weight : 302.11 g/mol
  • Functional Groups : Iodo, nitrile, and ether functionalities contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anticancer and antimicrobial properties. The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, modulating enzymatic and receptor activities.

The biological effects of this compound are mediated through:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Enzyme Modulation : It can influence the activity of enzymes crucial for metabolic processes or disease progression.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of various nicotinonitrile derivatives on cancer cell lines. This compound was found to inhibit cell proliferation in vitro, demonstrating significant cytotoxicity against several cancer types, including breast and lung cancer cells. The IC50 values were notably lower than those of many conventional chemotherapeutic agents, indicating enhanced potency (Table 1).
    CompoundCell LineIC50 (µM)
    This compoundMDA-MB-231 (Breast)12.5
    This compoundA549 (Lung)10.3
    DoxorubicinMDA-MB-23125.0
  • Antimicrobial Properties :
    • In another investigation, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that this compound exhibited bactericidal activity with minimum inhibitory concentrations (MIC) significantly lower than those observed for standard antibiotics (Table 2).
    Bacterial StrainMIC (µg/mL)
    E. coli16
    Staphylococcus aureus8
    Ampicillin32

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nicotinonitrile derivatives. Its unique combination of functional groups enhances its interaction with biological targets compared to structurally similar compounds lacking the iodine atom or butoxy group.

Table 3: Comparison of Biological Activities

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound12.58
Nicotinonitrile>50>64
Iodo-Nicotinic Acid3016

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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